molecular formula C9H7ClO3 B1353517 Acetyl chloride, (benzoyloxy)- CAS No. 54150-57-1

Acetyl chloride, (benzoyloxy)-

Cat. No.: B1353517
CAS No.: 54150-57-1
M. Wt: 198.6 g/mol
InChI Key: HZGAJRVMHROSBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyloxyacetyl chloride can be synthesized through the reaction of benzyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5CH2OH + CH3COCl → C6H5CH2OCOCH3 + HCl\text{C6H5CH2OH + CH3COCl → C6H5CH2OCOCH3 + HCl} C6H5CH2OH + CH3COCl → C6H5CH2OCOCH3 + HCl

This method involves the use of acetyl chloride as an acetylating agent and benzyl alcohol as the starting material .

Industrial Production Methods

On an industrial scale, benzyloxyacetyl chloride can be produced by the reaction of benzyl alcohol with acetyl chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Mechanism of Action

Properties

IUPAC Name

(2-chloro-2-oxoethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAJRVMHROSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447226
Record name Acetyl chloride, (benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54150-57-1
Record name Acetyl chloride, (benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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Synthesis routes and methods II

Procedure details

4.1 g (0.023 m) Benzoyloxy acetic acid (as synthesized in Example XIII) was combined with 2.96 ml (4.3 g, 0.032 m) oxalyl chloride in 50 ml petroleum ether. This was stirred under a CaSO4 drying tube for 5 hrs., at which time 2.0 ml more oxalyl chloride and 50 ml chloroform were added. The reaction was stirred overnight.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-(benzoyloxy)acetic acid (12.6 g) and thionyl chloride (15 ml) was refluxed for 3 h. Excess of thionyl chloride was removed in vacuo and the crude (benzoyloxy)acetyl chloride obtained was purified by distillation in vacuo. The yield was 88%. Mp 25°-26° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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